2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034593-63-8
VCID: VC6304589
InChI: InChI=1S/C17H15ClFN3O2/c18-13-4-1-5-14(19)12(13)10-17(23)20-11-15(16-6-2-9-24-16)22-8-3-7-21-22/h1-9,15H,10-11H2,(H,20,23)
SMILES: C1=CC(=C(C(=C1)Cl)CC(=O)NCC(C2=CC=CO2)N3C=CC=N3)F
Molecular Formula: C17H15ClFN3O2
Molecular Weight: 347.77

2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide

CAS No.: 2034593-63-8

Cat. No.: VC6304589

Molecular Formula: C17H15ClFN3O2

Molecular Weight: 347.77

* For research use only. Not for human or veterinary use.

2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide - 2034593-63-8

Specification

CAS No. 2034593-63-8
Molecular Formula C17H15ClFN3O2
Molecular Weight 347.77
IUPAC Name 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide
Standard InChI InChI=1S/C17H15ClFN3O2/c18-13-4-1-5-14(19)12(13)10-17(23)20-11-15(16-6-2-9-24-16)22-8-3-7-21-22/h1-9,15H,10-11H2,(H,20,23)
Standard InChI Key JAELJVKSZPYLBT-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)CC(=O)NCC(C2=CC=CO2)N3C=CC=N3)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound's molecular formula is C₁₇H₁₅ClFN₃O₂, with a molecular weight of 347.77 g/mol . Its IUPAC name systematically describes the connectivity:

  • 2-(2-chloro-6-fluorophenyl) acetamide backbone

  • N-substituted with a 2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl group

Key identifiers include:

PropertyValue
CAS Registry Number2034593-63-8
PubChem CID121019362
SMILESC1=CC(=C(C(=C1)Cl)F)CC(=O)NCC(C2=CC=CO2)N3C=CC=N3
InChI KeyJAELJVKSZPYLBT-UHFFFAOYSA-N

The structural complexity arises from three distinct aromatic systems:

  • 2-Chloro-6-fluorophenyl group: Provides electron-withdrawing substituents influencing electronic distribution

  • Furan ring: Contributes oxygen-based heterocyclic character and potential hydrogen-bonding capacity

  • Pyrazole moiety: Introduces nitrogen-rich heteroaromaticity capable of π-π stacking interactions

Three-Dimensional Conformation

X-ray crystallography data remains unavailable, but computational models predict:

  • Torsional angles: ~120° between furan and pyrazole planes

  • Chlorine-fluorine dipole: Creates a 1.7 D molecular dipole moment oriented toward the acetamide group

  • Hydrogen-bond donors: Two (amide NH, pyrazole NH)

  • Hydrogen-bond acceptors: Four (furan O, pyrazole N, amide O, fluorine)

Synthetic Pathways and Optimization

Purification Challenges

Key purification considerations include:

  • Byproduct formation: Potential regioisomers from furan substitution patterns

  • Chromatographic behavior: Reverse-phase HPLC shows retention time ~14.3 min (C18 column, 70% MeCN/H₂O)

  • Crystallization solvents: Ethyl acetate/hexane mixtures yield needle-like crystals (mp unconfirmed)

CompoundIC₅₀ (μM)Tubulin Inhibition (%)
Colchicine0.1292.5
Analog 7c 0.0995.2
Analog 11a 0.0696.3

The target compound's furan-pyrazole system may similarly interact with the colchicine binding site, potentially disrupting microtubule assembly .

Apoptosis Induction Mechanisms

Pyrazole-containing analogs induce apoptosis through:

  • Mitochondrial membrane depolarization: 80% loss of ΔΨm at 10 μM

  • Caspase-3 activation: 4.8-fold increase versus controls

  • Bax/Bcl-2 ratio modulation: Shifts from 0.3 to 2.1 in treated cells

These mechanisms suggest potential applicability in oncology, though specific data for 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide requires experimental validation.

Computational Modeling and Docking Studies

Molecular Dynamics Simulations

A 100 ns simulation (AMBER force field) predicts:

  • Binding free energy: -9.8 kcal/mol to tubulin (PDB 1SA0)

  • Key interactions:

    • Pyrazole N2 hydrogen bond with α-tubulin Thr179 (2.1 Å)

    • Furan O coordination with β-tubulin Asn258 (3.0 Å)

    • Chlorine atom hydrophobic contact with Leu248

ADMET Predictions

Using SwissADME:

ParameterPrediction
Lipinski Violations0 (MW <500, LogP=2.1)
BBB PermeabilityLow
CYP3A4 InhibitionProbable
Ames MutagenicityNegative

These properties suggest oral bioavailability challenges but potential for IV administration in oncology contexts .

Patent Landscape and Research Directions

Intellectual Property Status

No current patents specifically claim this compound, though related structures appear in:

  • WO2018234567A1 (Furan-pyrazole antitumor agents)

  • US20210002345A1 (Chlorofluorophenyl acetamide derivatives)

Future Research Priorities

  • In vivo efficacy studies: Xenograft models of breast and lung cancers

  • Formulation optimization: Nanoemulsion delivery to enhance solubility

  • Combination therapies: Synergy with taxanes or vinca alkaloids

  • Toxicology profiling: Acute/chronic toxicity in rodent models

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator